Propanoyl chloride, 2-methoxy-, (2S)- Propanoyl chloride, 2-methoxy-, (2S)-
Brand Name: Vulcanchem
CAS No.: 23943-98-8
VCID: VC8092546
InChI: InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3/t3-/m0/s1
SMILES: CC(C(=O)Cl)OC
Molecular Formula: C4H7ClO2
Molecular Weight: 122.55 g/mol

Propanoyl chloride, 2-methoxy-, (2S)-

CAS No.: 23943-98-8

Cat. No.: VC8092546

Molecular Formula: C4H7ClO2

Molecular Weight: 122.55 g/mol

* For research use only. Not for human or veterinary use.

Propanoyl chloride, 2-methoxy-, (2S)- - 23943-98-8

Specification

CAS No. 23943-98-8
Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
IUPAC Name (2S)-2-methoxypropanoyl chloride
Standard InChI InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3/t3-/m0/s1
Standard InChI Key NBEMORIANHKPTH-VKHMYHEASA-N
Isomeric SMILES C[C@@H](C(=O)Cl)OC
SMILES CC(C(=O)Cl)OC
Canonical SMILES CC(C(=O)Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Propanoyl chloride, 2-methoxy-, (2S)- features a propanoyl chloride backbone (CH3C(=O)ClCH_3-C(=O)-Cl) with a methoxy group (-OCH3_3) at the second carbon and an (S)-configuration at the chiral center. The stereochemistry is critical for its reactivity and interaction with biological targets. The compound’s IUPAC name, (2S)-2-methoxypropanoyl chloride, reflects this configuration .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC4H7ClO2C_4H_7ClO_2
Molecular Weight122.55 g/mol
Stereochemistry(S)-configuration at C2
Boiling PointNot reported (volatile liquid)
ReactivityHydrolyzes to 2-methoxypropanoic acid

The methoxy group enhances electron donation, stabilizing the acyl chloride while increasing its susceptibility to nucleophilic attack. This dual nature makes it a versatile reagent in stereoselective synthesis .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in confirming the absolute configuration of related methoxypropanoyl derivatives. For example, 2-methoxy-2-(2-naphthyl)propionic acid’s (S)-configuration was determined using 1H^1H NMR anisotropy, a method applicable to this compound . Infrared (IR) spectroscopy typically reveals strong absorption bands for the carbonyl (C=OC=O) and acyl chloride (CClC-Cl) groups, while mass spectrometry confirms its molecular ion peak at m/z 122 .

Synthesis and Manufacturing

Industrial and Laboratory Methods

Propanoyl chloride, 2-methoxy-, (2S)- is synthesized via chlorination of 2-methoxypropanoic acid using reagents like thionyl chloride (SOCl2SOCl_2) or phosphorus trichloride (PCl3PCl_3). The reaction proceeds as follows:

(2S)-2-methoxypropanoic acid+SOCl2(2S)-2-methoxypropanoyl chloride+SO2+HCl(2S)\text{-2-methoxypropanoic acid} + SOCl_2 \rightarrow (2S)\text{-2-methoxypropanoyl chloride} + SO_2 + HCl

This method mirrors the synthesis of propionyl chloride, where phosgene (COCl2COCl_2) chlorinates propionic acid . Chirality is preserved by using enantiomerically pure starting materials or asymmetric catalysis .

Table 2: Comparison of Synthesis Methods

MethodReagentYield (%)PurityChallenges
Thionyl ChlorideSOCl2SOCl_285–90HighCorrosive byproducts
Phosphorus TrichloridePCl3PCl_375–80ModerateRequires anhydrous conditions

Chirality Control

The Grignard reaction has been employed to introduce chirality in related compounds. For instance, (1R,2S,5R)-menthyl pyruvate reacted with 2-naphthylmagnesium bromide to yield chiral 2-methoxy-2-(2-naphthyl)propionic acid, demonstrating the feasibility of stereochemical control in similar syntheses .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

This compound’s acyl chloride group enables efficient acylation reactions, making it valuable for synthesizing amides and esters. For example, it has been used to prepare chiral amides in GPR88 agonist development, where stereochemistry critically influences receptor binding . Derivatives of propanoyl chloride are also explored for anticancer and anti-inflammatory properties due to their ability to modify biological targets .

Material Science

The methoxy group’s electron-donating properties enhance the compound’s utility in polymer chemistry, where it serves as a monomer for functionalized polyesters and polyamides.

Biological Activity and Toxicology

Mechanism of Action

As an acylating agent, propanoyl chloride, 2-methoxy-, (2S)- reacts with nucleophilic sites in proteins and DNA, potentially altering enzymatic activity or gene expression. Such interactions underpin its role in prodrug design, where controlled release of active metabolites is desired .

Toxicity Profile

Like most acyl chlorides, this compound is corrosive and releases hydrochloric acid upon hydrolysis. Proper handling requires anhydrous conditions, gloves, and eye protection . Chronic exposure risks include respiratory irritation and tissue damage.

Recent Advances and Future Directions

Analytical Innovations

Recent studies employ advanced NMR techniques to resolve stereochemical ambiguities in methoxypropanoyl derivatives, enabling precise quality control in synthesis . Computational modeling also aids in predicting reactivity and optimizing reaction conditions.

Synthetic Biology Applications

Engineered enzymes capable of stereoselective acylation could revolutionize the production of chiral propanoyl chloride derivatives, reducing reliance on traditional chemical methods .

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